molecular formula C15H14FNO2 B11047999 3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanamide

3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanamide

Cat. No.: B11047999
M. Wt: 259.27 g/mol
InChI Key: VHOQHIHIMCJJGD-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanamide is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and an amide group attached to a phenylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-hydroxybenzaldehyde and phenylacetic acid.

    Condensation Reaction: The aldehyde group of 5-fluoro-2-hydroxybenzaldehyde reacts with the carboxylic acid group of phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form an intermediate.

    Amidation: The intermediate is then subjected to amidation using ammonia or an amine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: 3-(5-Fluoro-2-oxo-phenyl)-3-phenylpropanamide.

    Reduction: 3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Biochemical Probes: Used in studies to understand biochemical pathways.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs.

    Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances its binding affinity and specificity, while the hydroxyl and amide groups facilitate hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)-3-phenylpropanamide: Lacks the fluorine atom, resulting in different reactivity and binding properties.

    3-(5-Chloro-2-hydroxyphenyl)-3-phenylpropanamide: Contains a chlorine atom instead of fluorine, which affects its chemical behavior and biological activity.

    3-(5-Fluoro-2-methoxyphenyl)-3-phenylpropanamide: The methoxy group replaces the hydroxyl group, altering its hydrogen bonding capabilities.

Uniqueness

3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its analogs. This makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

3-(5-fluoro-2-hydroxyphenyl)-3-phenylpropanamide

InChI

InChI=1S/C15H14FNO2/c16-11-6-7-14(18)13(8-11)12(9-15(17)19)10-4-2-1-3-5-10/h1-8,12,18H,9H2,(H2,17,19)

InChI Key

VHOQHIHIMCJJGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)N)C2=C(C=CC(=C2)F)O

Origin of Product

United States

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